molecular formula C14H22 B124392 Octylbenzene CAS No. 2189-60-8

Octylbenzene

Cat. No.: B124392
CAS No.: 2189-60-8
M. Wt: 190.32 g/mol
InChI Key: CDKDZKXSXLNROY-UHFFFAOYSA-N
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Description

Octylbenzene, also known as 1-phenyloctane, is an organic compound that consists of a long-chain alkyl group (octyl group) attached to a benzene ring. Its molecular formula is C₁₄H₂₂. This compound is a clear, colorless liquid with a characteristic smell. This compound is significant in various industrial applications due to its unique chemical properties .

Scientific Research Applications

Octylbenzene has a wide range of applications in scientific research:

Safety and Hazards

Octylbenzene is expected to be a low ingestion hazard. Direct contact with eyes may cause temporary irritation. Prolonged skin contact may cause temporary irritation . It is recommended to wear suitable protective equipment, prevent generation of vapour or mist, and wash hands and face thoroughly after handling .

Mechanism of Action

Target of Action

Octylbenzene, also known as 1-Phenyloctane , is a type of alkylbenzene. The primary target of this compound is the carbon atom attached to the aromatic ring, which is particularly reactive . This carbon atom is referred to as the benzylic position .

Mode of Action

This compound interacts with its targets through oxidation and bromination processes . The benzylic carbon atom in this compound is activated towards oxidation because free radicals are stabilized at that position through resonance . This compound can also undergo bromination at the benzylic position under radical conditions . NBS (N-bromosuccinimide) is commonly used to produce low concentrations of bromine, facilitating the benzylic bromination reaction .

Biochemical Pathways

The oxidation and bromination reactions of this compound occur at the benzylic position, affecting the biochemical pathways associated with alkylbenzenes

Result of Action

The oxidation of this compound at the benzylic position results in the formation of benzoic acids . The bromination process can lead to the formation of benzylic halides . These reactions can be used in various synthetic applications.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxidizing or brominating agents can facilitate its reactions . Additionally, factors such as temperature, pH, and solvent can also affect the rate and extent of these reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octylbenzene is typically synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 1-chlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually include maintaining a controlled temperature to ensure the efficient formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and purity. The reaction mixture is then subjected to purification processes such as distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Octylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Substitution: Halogenated or nitrated this compound.

    Reduction: Octane.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific chain length, which provides a balance between hydrophobicity and solubility in organic solvents. This makes it particularly useful in applications where moderate hydrophobic interactions are desired .

Properties

IUPAC Name

octylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKDZKXSXLNROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2062240
Record name Benzene, octyl-
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Molecular Weight

190.32 g/mol
Source PubChem
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CAS No.

2189-60-8
Record name Octylbenzene
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Record name n-Octylbenzene
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Record name Benzene, octyl-
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Record name Octylbenzene
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Record name OCTYLBENZENE
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Synthesis routes and methods

Procedure details

The alkylation of benzene with oct-1-ene. The reaction gave a 70% yield (by GC) of three isomers of octylbenzene. The isomer ratio was determined to be 0.75:1.00:2.03, with the 4-phenyloctene as the major product and 2-phenyloctene as the minor product. During the course of the reaction, isomeration of oct-1-ene to a number of isomers of octene was observed, and the rate of this isomerisation process was considerably faster that the alkylation reaction. It was found that the ionic liquid/catalyst combination remained active on a second run. To confirm that the minor product of the reaction was an octene dimer, the same reaction was performed, but without any benzene present (shown below).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Reaction Step Two
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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